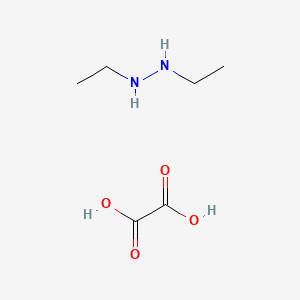

1,2-Diethylhydrazine oxalate

Description

Contextualization of 1,2-Diethylhydrazine (B154525) Oxalate (B1200264) within the Landscape of Substituted Hydrazines and Oxalate Salts

1,2-Diethylhydrazine oxalate, with the chemical formula C₆H₁₄N₂O₄ and CAS number 115400-14-1, is an organic salt formed from the reaction of 1,2-diethylhydrazine and oxalic acid. nih.govdrugfuture.com This places it within two important classes of chemical compounds: substituted hydrazines and oxalate salts.

Substituted Hydrazines: These are derivatives of hydrazine (B178648) (N₂H₄) where one or more hydrogen atoms have been replaced by organic groups. scielo.org.za In the case of 1,2-diethylhydrazine, each nitrogen atom is bonded to an ethyl group, making it a symmetrically disubstituted hydrazine. The properties of substituted hydrazines, such as their basicity and reactivity, are influenced by the nature and number of the organic substituents.

Oxalate Salts: Oxalic acid is a dicarboxylic acid that readily forms salts with basic compounds. scielo.org.za The formation of an oxalate salt can modify the physical and chemical properties of the parent base, such as its solubility and stability. In the context of pharmaceutical research, forming oxalate salts is a common strategy to improve the handling and bioavailability of active compounds. ontosight.ai

The combination of a substituted hydrazine with oxalic acid in this compound results in a compound with properties derived from both its parent molecules.

Historical Development and Evolution of Research on Related Hydrazine Compounds

The study of hydrazine and its derivatives dates back to the late 19th century. Initially, research was driven by academic curiosity, but the discovery of the utility of hydrazine as a rocket fuel during World War II spurred significant investment in understanding its chemistry. cdc.gov This led to the synthesis and characterization of a wide array of substituted hydrazines.

Research into the biological effects of substituted hydrazines has also been a significant area of investigation. For instance, 1,2-dimethylhydrazine (B38074), a close structural analog of 1,2-diethylhydrazine, has been extensively used as a research chemical to induce colon cancer in laboratory animals, providing a model to study the mechanisms of carcinogenesis. cdc.govnih.gov Studies on alkylhydrazine oxalates, including the dimethyl derivative, have also explored their mutagenic properties. nih.gov This historical context underscores the importance of understanding the structure-activity relationships within this class of compounds.

Fundamental Research Questions and Objectives Guiding Studies on this compound

Given the limited specific research on this compound, the fundamental questions guiding its potential study can be inferred from the broader context of substituted hydrazine research. These include:

Synthesis and Characterization: What are the most efficient and scalable methods for the synthesis of this compound? What are its detailed physicochemical properties, such as melting point, solubility, and spectral data?

Chemical Reactivity: How does the oxalate salt formation influence the reactivity of the 1,2-diethylhydrazine moiety? What are its potential applications as a reagent or intermediate in organic synthesis?

Biological Activity: Does this compound exhibit any significant biological activity? Based on the known properties of related compounds, this could include investigations into its potential as a therapeutic agent or an assessment of its toxicological profile.

The primary objective of such research would be to systematically characterize this compound to fill the existing knowledge gap and to evaluate its potential for applications in materials science, organic synthesis, or pharmacology.

Properties

CAS No. |

115400-14-1 |

|---|---|

Molecular Formula |

C6H14N2O4 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

1,2-diethylhydrazine;oxalic acid |

InChI |

InChI=1S/C4H12N2.C2H2O4/c1-3-5-6-4-2;3-1(4)2(5)6/h5-6H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

JOBGVZRSJKIHFL-UHFFFAOYSA-N |

Canonical SMILES |

CCNNCC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diethylhydrazine Oxalate

Reduction of N-Nitrosamine Derivatives

A well-established method for the synthesis of 1,1-disubstituted hydrazines involves the reduction of the corresponding N-nitrosamines. acs.org This method can be adapted for the synthesis of 1,2-disubstituted hydrazines. The reduction of N-nitrosodiethylamine, for example, would yield 1,2-diethylhydrazine (B154525). Common reducing agents for this transformation include zinc dust in acetic acid. acs.orggoogle.com More sustainable and metal-free conditions using thiourea (B124793) dioxide in an aqueous medium have also been reported for the reduction of aryl-N-nitrosamines to the corresponding hydrazines, offering good to excellent yields. rsc.org

Alkylation Strategies for Hydrazine (B178648) and its Derivatives

Direct alkylation of hydrazine can be challenging due to the potential for over-alkylation, leading to a mixture of mono-, di-, tri-, and tetra-substituted products. However, several strategies have been developed to control the alkylation process.

One approach involves the use of protecting groups. For instance, a protected hydrazine can be metalated to form a nitrogen dianion, which then undergoes selective alkylation. organic-chemistry.org Another strategy is the alkylation of a hydrazine derivative, such as 1,2-dibenzoylhydrazine, followed by hydrolysis to yield the desired 1,2-dialkylhydrazine. cdnsciencepub.com

The following table outlines different alkylation strategies:

| Strategy | Description | Key Features |

| Direct Alkylation | Reaction of hydrazine with an alkylating agent. | Prone to over-alkylation, yields can be low for smaller alkyl groups. dtic.mil |

| Protected Hydrazine Alkylation | Use of a protecting group to control the site of alkylation. | Allows for selective alkylation and formation of specific isomers. organic-chemistry.org |

| Alkylation of Hydrazine Derivatives | Alkylation of a modified hydrazine, followed by deprotection. | Can provide better control and higher yields of the desired product. cdnsciencepub.com |

Catalytic Hydrogenation Approaches for Dialkylhydrazine Generation

Catalytic hydrogenation is a versatile method for the synthesis of hydrazines. This can involve the reduction of various precursors. For example, the catalytic reduction of dimethylketazine (the condensation product of two moles of acetone (B3395972) with one mole of hydrazine) produces sym-diisopropylhydrazine in high yields. dtic.mil Similarly, the reductive alkylation of hydrazine with aldehydes or ketones in the presence of a catalyst and a hydrogen source can yield 1,2-dialkylhydrazines. cdnsciencepub.com

Catalytic transfer hydrogenation, using a hydrogen donor molecule like hydrazine hydrate (B1144303) in the presence of a metal catalyst, is another effective method for various reduction reactions and could be applied to the synthesis of dialkylhydrazines. d-nb.info

Novel Synthetic Routes and Green Chemistry Considerations

The synthesis of 1,2-diethylhydrazine oxalate (B1200264) traditionally involves the reaction of 1,2-diethylhydrazine with oxalic acid. However, contemporary research efforts are increasingly focused on developing more sustainable and environmentally benign synthetic methodologies. This section explores potential novel routes and green chemistry adaptations for the synthesis of 1,2-diethylhydrazine oxalate, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances.

A key area for innovation lies in the synthesis of the 1,2-diethylhydrazine precursor itself. A conventional approach involves the reduction of azines or hydrazones. For instance, a straightforward synthesis of 1,2-dialkylhydrazines can be achieved by the reduction of these precursors with diborane (B8814927), which offers high yields for the hydrochloride salt. rsc.org

Building upon this, green chemistry principles can be integrated to enhance the sustainability of this process. This includes the exploration of alternative reducing agents that are more environmentally friendly than diborane. Catalytic hydrogenation, for example, presents a greener alternative, often utilizing catalysts that can be recovered and reused. Furthermore, the use of solvents is a critical consideration. Aqueous media or biodegradable solvents are preferred to minimize the environmental impact associated with volatile organic compounds (VOCs).

Another promising avenue is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption compared to conventional heating methods. minarjournal.com The synthesis of hydrazone precursors, for example, has been successfully achieved under solvent-free, microwave-irradiated conditions, offering a significant improvement in terms of green chemistry metrics. minarjournal.com

The reaction of 1,2-diethylhydrazine with oxalic acid to form the oxalate salt is typically a straightforward acid-base reaction. Green chemistry principles can be applied here as well, particularly in the choice of solvent. Water is an ideal green solvent for this step, given the solubility of oxalic acid and the potential for the product to precipitate, simplifying purification. scielo.org.zaresearchgate.netajol.info The synthesis of other oxalate salts, such as monoalkyl oxalates, has been demonstrated in aqueous media, highlighting the feasibility of this approach. nih.gov

Below is a table summarizing potential novel and greener synthetic approaches for this compound, based on analogous reactions for related compounds.

Table 1: Potential Green Synthetic Routes for this compound

| Step | Conventional Method | Proposed Green Alternative | Green Chemistry Benefits |

| Precursor Synthesis (1,2-Diethylhydrazine) | Reduction of azines/hydrazones with diborane in organic solvents. rsc.org | Catalytic hydrogenation using a recyclable catalyst in a green solvent (e.g., ethanol, water). | Avoids hazardous reagents like diborane; catalyst can be reused; reduces use of VOCs. |

| Microwave-assisted, solvent-free synthesis of hydrazone precursor followed by reduction. minarjournal.com | Reduced reaction time; lower energy consumption; elimination of solvent waste. | ||

| Salt Formation | Reaction of 1,2-diethylhydrazine with oxalic acid in a traditional organic solvent. | Reaction in aqueous media, potentially with co-solvents like THF or acetonitrile (B52724) at controlled temperatures. nih.gov | Use of a non-toxic, non-flammable solvent; simplified workup and purification. |

Detailed research into these proposed routes would be necessary to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity while adhering to the principles of green chemistry. The temperature of the reaction between the hydrazine derivative and oxalic acid can be a critical parameter, as demonstrated in the synthesis of dihydrazinium oxalate, where lower temperatures were required to obtain the desired product. scielo.org.zaresearchgate.netajol.info

The development of these novel synthetic methodologies is crucial for the sustainable production of this compound, aligning with the broader goals of the chemical industry to reduce its environmental footprint.

Chemical Reactivity and Transformation Pathways of 1,2 Diethylhydrazine Oxalate

Role as a Reagent and Intermediate in Organic Transformations

1,2-Diethylhydrazine (B154525), the basic component of the oxalate (B1200264) salt, is recognized as a research chemical and a strong reducing agent. nj.govnih.gov The oxalate salt form provides a more stable and manageable way to handle the otherwise reactive 1,2-diethylhydrazine. The compound's utility in organic synthesis stems from the distinct reactivity of its two components.

The hydrazine (B178648) moiety in 1,2-diethylhydrazine contains two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic. These nitrogen centers can readily attack electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

One of the most well-known reactions involving hydrazine derivatives is the Wolff-Kishner reduction, which converts aldehydes and ketones to the corresponding alkanes. libretexts.orglibretexts.org This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes base-catalyzed reduction to yield the alkane. libretexts.org While the classical Wolff-Kishner reduction requires harsh conditions, milder variations have been developed. organicchemistrydata.org

The nucleophilicity of hydrazines allows them to participate in various substitution reactions. For instance, they can react with compounds like 2,4-dinitrobenzene derivatives in nucleophilic aromatic substitution reactions. ccsenet.org The rate and mechanism of these reactions are influenced by the leaving group and the solvent. ccsenet.org Studies on the nucleophilic reactivities of various hydrazines have shown that substitution patterns on the hydrazine can significantly affect their reactivity. researchgate.net

Table 1: Examples of Nucleophilic Reactions of Hydrazines

| Reaction Type | Electrophile | Product Type | Reference |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | libretexts.orglibretexts.org |

| Nucleophilic Aromatic Substitution | 2,4-Dinitrobenzene Derivatives | Substituted Hydrazines | ccsenet.org |

| Alkylation | Alkyl Halides | Alkylated Hydrazines | ebi.ac.uk |

This table is for illustrative purposes and may not be exhaustive.

The oxalate moiety of 1,2-diethylhydrazine oxalate consists of two carboxylic acid groups. These groups can undergo esterification reactions with alcohols to form oxalate esters. orgsyn.orggoogle.comgoogle.com The esterification can be carried out under various conditions, including heating with an alcohol, sometimes in the presence of a dehydrating agent or a catalyst. orgsyn.orggoogle.com

Transamidation, the reaction of an amide with an amine to form a new amide, is a conceptually related transformation. While direct transamidation of the oxalate moiety with an amine is less common, the carboxylic acid groups can be activated (e.g., by conversion to an acid chloride or ester) to facilitate reaction with amines to form oxamides.

The formation of oxalate esters is a significant reaction, as these esters are valuable intermediates in organic synthesis. For example, diethyl oxalate can be used in various condensation reactions.

The bifunctional nature of 1,2-diethylhydrazine, with its two nucleophilic nitrogen atoms, makes it a valuable building block for the synthesis of heterocyclic compounds. It can participate in condensation and cyclization reactions with various electrophiles to form a wide range of nitrogen-containing heterocycles.

For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. The specific outcome of these reactions often depends on the nature of the electrophile and the reaction conditions. Hydrazine derivatives are known to be key precursors in the synthesis of various heterocycles, including pyrazoles, pyridazines, and other related systems. orgsyn.org

Redox Chemistry of the Hydrazine Functionality

The hydrazine functionality in 1,2-diethylhydrazine is susceptible to both oxidation and reduction, making its redox chemistry a critical aspect of its reactivity profile.

The oxidation of hydrazine derivatives can proceed through various mechanisms, often involving the formation of radical intermediates. nih.gov The oxidation of unsymmetrical dimethylhydrazine (1,1-dimethylhydrazine) has been studied in detail and can lead to a variety of products, including formaldehyde, dimethylamine, and tetramethyltetrazene. nih.govacs.org The presence of metal ions, such as copper, can catalyze the oxidation process. nih.gov While specific studies on the controlled oxidation of 1,2-diethylhydrazine are less common, it is expected to follow similar pathways, potentially forming azo compounds (R-N=N-R') upon mild oxidation.

The reduction of the hydrazine moiety is less common as it is already in a reduced state. However, the N-N bond can be cleaved under certain reductive conditions. More relevant is the use of hydrazine derivatives as reducing agents themselves. organicchemistrydata.org For example, hydrazine is the key reagent in the Wolff-Kishner reduction. organicchemistrydata.org 1,2-disubstituted hydrazines can be synthesized by the reduction of azines. cdnsciencepub.com

The metabolism and chemical transformations of hydrazine derivatives are known to generate reactive intermediates. nih.gov Metabolic activation of carcinogenic hydrazines, such as 1,2-dimethylhydrazine (B38074), can lead to the formation of free radicals. nih.gov These radicals are highly reactive species that can interact with cellular macromolecules.

The oxidation of hydrazines can also lead to the formation of diazenium (B1233697) ions and other reactive species. In the case of 1,2-disubstituted hydrazines, oxidation can lead to the formation of azo compounds, which can be relatively stable or can serve as precursors to other reactive species upon further transformation. The metabolic pathway of 1,2-dimethylhydrazine involves a sequence of oxidation steps, ultimately forming a highly reactive methyldiazonium ion, which is believed to be responsible for its carcinogenic properties. nih.govnih.gov

Table 2: Reactive Intermediates from Hydrazine Derivatives

| Precursor | Transformation | Reactive Intermediate | Reference |

| 1,2-Dimethylhydrazine | Metabolic Oxidation | Free Radicals | nih.gov |

| 1,2-Dimethylhydrazine | Metabolic Oxidation | Methyldiazonium ion | nih.govnih.gov |

| 1,1-Dimethylhydrazine | Oxidation | Formaldehyde dimethylhydrazone | nih.gov |

This table provides examples of reactive intermediates and is not an exhaustive list.

Thermal Decomposition Studies: Mechanistic Insights and Product Characterization

There is no available information on the thermal decomposition of this compound.

Investigation of Decomposition Kinetics and Thermodynamics

No studies concerning the kinetics or thermodynamics of the thermal decomposition of this compound could be located.

Identification and Analysis of Gaseous and Condensed Decomposition Products

There is no available data identifying the gaseous or condensed products resulting from the thermal decomposition of this compound.

Influence of Environmental Factors on Thermal Stability

Research on how environmental factors affect the thermal stability of this compound is not present in the available literature.

Hydrolytic Stability and Degradation Processes

No information regarding the hydrolytic stability or degradation processes of this compound is available.

Advanced Spectroscopic and Structural Elucidation of 1,2 Diethylhydrazine Oxalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structural features of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) NMR for Ligand Proton Environments

Proton (¹H) NMR spectroscopy provides critical insights into the electronic environment of hydrogen atoms within a molecule. For the 1,2-diethylhydrazine (B154525) cation in 1,2-diethylhydrazine oxalate (B1200264), we can predict the chemical shifts and splitting patterns based on the analysis of structurally similar compounds, such as unsymmetrical dimethylhydrazine (UDMH) oxalate. researchgate.net

In a typical ¹H NMR spectrum of 1,2-diethylhydrazine oxalate, the ethyl protons are expected to exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom would appear as a quartet, deshielded by the electron-withdrawing nitrogen. The terminal methyl protons (-CH₃) would present as a triplet. The N-H protons of the hydrazinium (B103819) cation are expected to be broad and their chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- | ~3.0 - 3.5 | Quartet (q) | ~7.0 |

| -CH₃ | ~1.2 - 1.5 | Triplet (t) | ~7.0 |

| N-H | Variable (Broad) | Singlet (s, broad) | - |

Note: Predicted values are based on typical ranges for similar functional groups and analysis of related compounds.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The methylene carbon (-CH₂-) of the ethyl group, being directly attached to the nitrogen, is expected to be the most deshielded among the aliphatic carbons. The methyl carbon (-CH₃) will appear at a more upfield position. The oxalate anion will exhibit a signal for its two equivalent carbonyl carbons in a significantly downfield region, characteristic of carboxylic acid salts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~45 - 55 |

| -CH₃ | ~10 - 15 |

| C=O (Oxalate) | ~160 - 170 |

Note: Predicted values are based on typical ranges for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the 1,2-diethylhydrazine moiety, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet, confirming their direct coupling and the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the methylene carbon, and between the methylene protons and the other methylene carbon across the N-N bond, providing further confirmation of the 1,2-diethyl substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and understanding molecular symmetry.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to be a superposition of the vibrational modes of the 1,2-diethylhydrazinium cation and the oxalate anion.

Key expected absorption bands include N-H stretching vibrations from the hydrazinium cation, C-H stretching and bending vibrations from the ethyl groups, and the characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate groups of the oxalate anion. The N-N stretching frequency in hydrazinium salts typically appears in the range of 960–990 cm⁻¹. soton.ac.uk

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretching | 3200 - 3000 | Strong, Broad |

| C-H stretching (aliphatic) | 2980 - 2850 | Medium to Strong |

| C=O asymmetric stretching (oxalate) | ~1650 - 1600 | Strong |

| N-H bending | ~1600 - 1500 | Medium |

| C-H bending (aliphatic) | ~1470 - 1370 | Medium |

| C=O symmetric stretching (oxalate) | ~1350 - 1300 | Strong |

| N-N stretching | ~990 - 960 | Medium |

| O-C-O bending (oxalate) | ~800 | Medium |

Note: Predicted values are based on typical ranges for functional groups and data from related oxalate salts. researchgate.netresearchgate.net

Raman Spectroscopy for Vibrational Modes and Molecular Symmetries

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further details on the molecular structure.

A key feature in the Raman spectrum of oxalates is the strong C-C stretching vibration, which is often weak or absent in the IR spectrum due to the symmetry of the oxalate anion. walisongo.ac.id The positions of the oxalate vibrational bands are also sensitive to the cation present.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretching (aliphatic) | 2980 - 2850 | Strong |

| C=O symmetric stretching (oxalate) | ~1470 | Strong |

| C-H bending (aliphatic) | ~1450 | Medium |

| C-C stretching (oxalate) | ~880 | Strong |

| O-C-O bending (oxalate) | ~860 | Medium |

| Metal-ligand vibrations | < 600 | Medium to Weak |

Note: Predicted values are based on typical ranges for functional groups and data from related oxalate minerals and salts. qut.edu.au The oxalate anion can adopt different symmetries (e.g., D₂h or D₂d) depending on its environment, which influences the activity of its vibrational modes in IR and Raman spectroscopy. walisongo.ac.id

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of a compound's molecular formula and the exploration of its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to within a few parts per million (ppm). This precision is crucial for unambiguously determining the elemental composition of a molecule.

For this compound (C₆H₁₄N₂O₄), the analysis would be conducted on its constituent ions: the 1,2-diethylhydrazinium cation (C₄H₁₃N₂⁺) and the oxalate anion (C₂HO₄⁻) or dianion (C₂O₄²⁻), depending on the ionization technique used. The primary purpose of HRMS is to verify the molecular formula by comparing the experimentally measured mass with the theoretically calculated exact mass.

The theoretically calculated monoisotopic mass for the neutral this compound molecule is 178.09535693 Da. nih.gov In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the protonated 1,2-diethylhydrazine cation [C₄H₁₂N₂ + H]⁺ would be observed. The comparison between the calculated and observed mass for this cation would confirm its elemental composition.

Table 1: Theoretical HRMS Data for 1,2-Diethylhydrazinium Cation

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Data is theoretical and serves to illustrate the expected values in an HRMS analysis.

A measured mass that matches this calculated value to within a very small error margin (e.g., < 5 ppm) provides strong evidence for the presence of the 1,2-diethylhydrazine moiety.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions), and then the resulting fragments are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the 1,2-diethylhydrazinium cation ([C₄H₁₃N₂]⁺, m/z 89.1) would be the primary target for MS/MS analysis. The fragmentation would likely proceed through the cleavage of the weakest bonds. Based on the structure, predictable fragmentation pathways include the loss of ethyl groups or cleavage of the nitrogen-nitrogen bond.

Table 2: Predicted Fragmentation Pathways for the 1,2-Diethylhydrazinium Cation

| Precursor Ion (m/z) | Key Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 89.1 | Loss of an ethyl radical | 60.1 | •C₂H₅ |

| 89.1 | Cleavage of N-N bond | 44.1 | C₂H₅N |

Data is based on theoretical fragmentation patterns and not on experimental results.

The analysis of these fragmentation patterns allows researchers to piece together the connectivity of the atoms within the ion, thus elucidating the structure of the original 1,2-diethylhydrazine molecule.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a detailed 3D model of the atomic arrangement.

For this compound, an SC-XRD analysis would reveal:

Confirmation of the Ionic Nature: It would definitively show the proton transfer from oxalic acid to 1,2-diethylhydrazine, confirming the presence of 1,2-diethylhydrazinium cations and oxalate anions.

Precise Bond Lengths and Angles: The analysis would provide exact measurements for all covalent bonds, such as the C-C, C-N, and N-N bonds in the cation and the C-C and C-O bonds in the anion.

Conformation: The technique would determine the precise conformation of the diethylhydrazinium cation and the planarity of the oxalate anion.

Crystal Packing: It would elucidate how the cations and anions are arranged in the crystal lattice, detailing the hydrogen bonding network between the N-H groups of the cation and the oxygen atoms of the anion, which is critical for the stability of the crystal structure.

Table 3: Crystallographic Parameters to be Determined by SC-XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

This table represents the data that would be obtained from an SC-XRD experiment; specific values are not available in the searched literature.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present and their purity. researchgate.net In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample, and the diffraction pattern of concentric rings is recorded.

The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline phase and serves as a fingerprint for its identification. For this compound, PXRD would be used for:

Phase Identification: The experimental PXRD pattern can be compared to a reference pattern, either from a database or a theoretical pattern generated from single-crystal data, to confirm the identity of the synthesized material.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline forms or impurities would be readily apparent in the PXRD pattern.

Lattice Parameter Refinement: While less precise than SC-XRD, PXRD data can be used to refine the unit cell parameters of a known phase.

The combination of these powerful analytical techniques provides a comprehensive and detailed understanding of the chemical identity and solid-state structure of this compound, which is essential for any further research or application of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods model the behavior of electrons to determine molecular structure, stability, and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a range of applications.

DFT has been employed in the study of hydrazines and related organic nitrogen compounds. For instance, 1,2-diethylhydrazine (B154525) has been included in datasets used to develop machine learning interatomic potentials (ML-IAPs). arxiv.org These models rely on large numbers of DFT calculations to predict potential energies and forces, demonstrating that the foundational DFT data for this molecule exists. arxiv.org In typical DFT studies for geometry optimization, various functionals such as B3LYP or M06-2X are paired with basis sets like 6-31G* or cc-pVTZ to find the lowest energy conformation of the molecule. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity, are also determined.

In a broader context of related molecules, DFT calculations using the M06-2X functional with the 6-311+G(d,p) basis set have been successfully used to optimize molecular structures and identify transition states. rsc.org Such studies provide a framework for how 1,2-diethylhydrazine and its oxalate (B1200264) salt would be computationally investigated.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetics and electron correlation.

Studies on the parent molecule, hydrazine (B178648), have utilized ab initio calculations to determine its electronic spectrum and ionization potentials. acs.org For 1,2-diethylhydrazine, high-accuracy ab initio calculations would be essential for precisely determining properties like bond dissociation energies and conformational energy differences. Although specific studies focusing solely on 1,2-diethylhydrazine are not prevalent, it has been included in datasets for developing advanced computational models where ab initio calculations serve as a benchmark. arxiv.orgresearchgate.net For example, calculations at the CCSD(T) level are often considered the "gold standard" for obtaining near-exact energies.

Table 1: Representative Computational Methods in Hydrazine Chemistry

| Method Type | Common Functionals/Levels | Typical Applications |

|---|---|---|

| Density Functional Theory (DFT) | M06-2X, B3LYP, PBE | Geometry Optimization, Electronic Properties (HOMO/LUMO), Vibrational Frequencies |

| Ab Initio | HF, MP2, CCSD(T) | High-Accuracy Energetics, Bond Energies, Electron Correlation Effects |

Reaction Mechanism Modeling and Energy Landscape Analysis

Theoretical modeling is crucial for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Understanding the reactivity of 1,2-diethylhydrazine, such as its oxidation or thermal decomposition, requires the localization of transition states (TS) on the potential energy surface. A transition state represents the highest energy point along a reaction coordinate.

Computational protocols involving DFT methods, like those used for pyridazinedione chemistry, are standard for this purpose. rsc.org These involve optimizing the geometry of the proposed transition state structure and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. For a compound like 1,2-diethylhydrazine, this could be applied to model its role as a precursor in syntheses, such as its oxidation to azoethane.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to approximate the effect of the solvent.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of solvation free energy, providing a more realistic energy landscape for reactions in solution. For instance, DFT calculations for reaction mechanisms are often performed with an implicit solvent model, such as CPCM(H2O), to better reflect experimental conditions. rsc.org

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of compounds. By calculating properties like vibrational frequencies (Infrared), nuclear magnetic shielding (NMR), and electronic transitions (UV-Vis), theoretical spectra can be generated and compared with experimental data. For example, the prediction of an ATR-FTIR spectrum has been noted as a valuable characterization tool in studies involving hydrazine derivatives. google.com

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods is a cornerstone of modern chemical analysis. For 1,2-diethylhydrazine oxalate, these predictions help in the assignment of experimental spectra and provide a deeper understanding of its electronic structure.

NMR Chemical Shifts: Theoretical calculations, particularly those using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of the 1,2-diethylhydrazine cation. The accuracy of these predictions is crucial for structural elucidation. Recent advancements in computational chemistry have also seen the rise of deep learning approaches that utilize message passing neural networks (MPNNs) for highly accurate prediction of ¹³C NMR spectra, emphasizing the importance of large and diverse training datasets for generalization. mestrelab.comnih.govmdpi.com The calculated chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For the 1,2-diethylhydrazine cation, key predictions would focus on the non-equivalent ethyl group protons and carbons, as well as the N-H protons.

Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for the 1,2-Diethylhydrazine Cation

| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| -CH₂- | 45-55 | Directly bonded to the electron-withdrawing nitrogen atom. |

| -CH₃ | 10-15 | Further from the nitrogen, experiencing less deshielding. |

Vibrational Frequencies: Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations typically determine the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. For this compound, the vibrational spectrum is a composite of the modes from the 1,2-diethylhydrazine cation and the oxalate anion.

The oxalate anion's vibrational spectrum is particularly interesting as its structure can vary between a nonplanar (D₂d symmetry) and a planar (D₂h symmetry) form. walisongo.ac.id The planar form has a center of inversion, which means that its IR and Raman active vibrations are mutually exclusive. walisongo.ac.id Computational methods like Gaussian calculations can predict the vibrational wavenumbers for both structures, aiding in the determination of the anion's conformation within the crystal lattice. walisongo.ac.id Key vibrational bands for the oxalate moiety include the symmetric and asymmetric C-O stretching modes.

Interactive Table 2: Representative Predicted Vibrational Frequencies for the Oxalate Anion

| Vibrational Mode | Frequency Range (cm⁻¹) (Planar D₂h) | Frequency Range (cm⁻¹) (Non-Planar D₂d) | Spectroscopic Activity (D₂h) |

| Symmetric C=O Stretch | ~1600 | ~1650 | Raman |

| Asymmetric C=O Stretch | ~1300 | ~1350 | IR |

| C-C Stretch | ~900 | ~890 | Raman |

Simulation of Photoelectron Spectra

Photoelectron Spectroscopy (PES) probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. Simulating these spectra provides a direct comparison with experimental results, aiding in the assignment of ionization bands to specific molecular orbitals.

Methods based on nuclear ensembles, often coupled with Time-Dependent Density Functional Theory (TD-DFT), allow for the simulation of photoelectron spectra with absolute intensities. barbatti.org These computational approaches can model the ionization energies corresponding to the removal of electrons from different orbitals of 1,2-diethylhydrazine. For hydrazine derivatives, the two highest occupied molecular orbitals (HOMOs) are of particular interest, as they are primarily composed of the nitrogen lone pair orbitals. The energy splitting between these orbitals is a direct measure of the through-space and through-bond interactions, and it is highly dependent on the dihedral angle between the lone pairs. acs.org Accurate simulations can help distinguish between different conformers (e.g., anti and gauche) of the molecule. The simulation of photoelectron spectra is a challenging task that requires an accurate description of electron correlation, orbital relaxation, and core-hole screening effects. rsc.org

Interactive Table 3: Hypothetical Predicted Vertical Ionization Energies for 1,2-Diethylhydrazine Conformers

| Molecular Orbital | Gauche Conformer (eV) | Anti Conformer (eV) | Description |

| n+ (Symmetric) | 8.5 - 9.5 | 9.0 - 10.0 | Symmetric combination of nitrogen lone pair orbitals. |

| n- (Antisymmetric) | 9.5 - 10.5 | 9.0 - 10.0 | Antisymmetric combination of nitrogen lone pair orbitals. |

| ΔE (n- - n+) | ~1.0 | ~0.0 | Energy splitting between the two highest occupied MOs. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations are invaluable for exploring its conformational landscape and the intricate network of intermolecular forces that define its solid-state structure.

Conformational Analysis: The 1,2-diethylhydrazine cation possesses significant conformational flexibility, primarily around the N-N and N-C bonds. The relative orientation of the two ethyl groups and the nitrogen lone pairs gives rise to various conformers, such as anti and gauche forms. MD simulations can explore the potential energy surface of the cation, identifying stable conformers and the energy barriers for interconversion between them. This analysis helps to understand which conformations are likely to be present at a given temperature. rsc.org

Intermolecular Interactions: In the solid state, the structure of this compound is governed by strong intermolecular interactions between the 1,2-diethylhydrazinium cations and the oxalate anions. MD simulations can provide atomic-level detail about these interactions. Key interactions include:

Ionic Bonding: The primary force holding the crystal lattice together is the electrostatic attraction between the positively charged 1,2-diethylhydrazinium cation and the negatively charged oxalate anion.

Hydrogen Bonding: Strong hydrogen bonds are expected to form between the N-H groups of the cation (acting as hydrogen bond donors) and the carboxylate oxygen atoms of the oxalate anion (acting as hydrogen bond acceptors). MD simulations can quantify the distances, angles, and lifetimes of these hydrogen bonds.

Simulations can model how these interactions collectively determine the final crystal structure and can even shed light on the dynamics of molecules on crystal surfaces. nih.gov

Interactive Table 4: Summary of Intermolecular Interactions in this compound Investigated by MD Simulations

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |

| Ionic Attraction | 1,2-Diethylhydrazinium (C₄H₁₃N₂⁺) | Oxalate (C₂O₄²⁻) | > 50 | Primary structural determinant. |

| Hydrogen Bonding | Cation N-H groups | Anion Oxygen atoms | 3 - 8 | Dictates specific orientation and packing. |

| Van der Waals | Cation Ethyl Groups | Adjacent Molecules | 0.5 - 2 | Contributes to crystal cohesion and density. |

Applications of 1,2 Diethylhydrazine Oxalate in Advanced Chemical Research

Development of Novel Organic Scaffolds and Architectures

In organic synthesis, the symmetrically substituted 1,2-diethylhydrazine (B154525) component is a key asset for constructing complex molecules with defined stereochemistry and functionality.

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during synthesis. 1,2-Diethylhydrazine serves as a potent dinucleophilic synthon, capable of reacting with various electrophiles to construct larger, more intricate molecular systems. Its primary application in this context is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.net

The most prominent example is the Knorr pyrazole (B372694) synthesis and related reactions, where a 1,2-dianion equivalent, such as a hydrazine (B178648), reacts with a 1,3-dielectrophile, like a 1,3-diketone, to form a five-membered pyrazole ring. youtube.com By using 1,2-diethylhydrazine, chemists can introduce ethyl groups at specific positions on the nitrogen atoms of the resulting heterocycle. This targeted substitution is crucial for tuning the electronic properties, solubility, and biological activity of the final molecule. pharmaguideline.com Although it is a research chemical rather than a commercial product nih.govsigmaaldrich.com, its utility in forming substituted heterocycles is well-established in principle.

Table 1: Hypothetical Knorr Pyrazole Synthesis using 1,2-Diethylhydrazine

| Reactant 1 | Reactant 2 | Product | Significance |

|---|---|---|---|

| 1,2-Diethylhydrazine | Acetylacetone (a 1,3-diketone) | 1,2-Diethyl-3,5-dimethyl-1H-pyrazole | Forms a fully substituted, stable aromatic heterocyclic scaffold. |

This table represents a conceptual application based on established chemical reactions for hydrazines. youtube.comwikipedia.org

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov This approach is valued for its atom economy and ability to rapidly generate molecular diversity. Hydrazine and its derivatives are frequently employed in MCRs to synthesize complex heterocyclic libraries. beilstein-journals.org

1,2-Diethylhydrazine oxalate (B1200264) can serve as the hydrazine component in such reactions. For instance, a one-pot, three-component reaction could involve an aldehyde, a β-ketoester, and 1,2-diethylhydrazine to yield highly substituted pyrazoles. organic-chemistry.org In this scenario, the aldehyde and ketoester first form an unsaturated intermediate, which then undergoes cyclocondensation with the hydrazine. The use of 1,2-diethylhydrazine ensures the predictable incorporation of two ethyl groups onto the heterocyclic core, a feature that is difficult to achieve with such high efficiency through traditional multi-step synthesis. While many MCRs utilize aryl hydrazines or hydrazine hydrate (B1144303) rsc.orgresearchgate.net, the principle extends to symmetrically substituted alkyl hydrazines like 1,2-diethylhydrazine.

Precursor in Inorganic and Materials Science Research

The compound's utility extends beyond organic synthesis into the realm of inorganic chemistry and materials science, where it functions as a precursor for creating solid-state materials with specific properties.

Hydrazine and its derivatives are excellent ligands, readily coordinating to metal ions to form stable complexes known as metal hydrazinates. slideshare.net These complexes are themselves important compounds or can be used as intermediates. 1,2-Diethylhydrazine can act as a bidentate ligand, bridging two metal centers, or as a unidentate ligand. The oxalate anion can also participate in coordination or stabilize the complex through hydrogen bonding. ias.ac.in

The synthesis typically involves reacting a soluble metal salt with 1,2-diethylhydrazine oxalate in an appropriate solvent. The resulting metal hydrazinate complex's structure and properties are influenced by the metal ion, the stoichiometry, and the reaction conditions. These complexes are of interest in coordination chemistry and as precursors for other materials. jptcp.comresearchgate.net

One of the most significant applications of metal-hydrazine complexes, particularly those involving oxalate anions, is their use as precursors for the synthesis of fine-particle metal oxides and other nanomaterials. ias.ac.in The thermal decomposition of metal hydrazinate oxalates is often a self-sustaining, exothermic process (deflagration) that can proceed at low temperatures. ias.ac.in

This combustion synthesis method offers several advantages:

Low Temperature: The decomposition occurs at much lower temperatures than traditional solid-state reactions.

Fine Particles: The rapid, gas-evolving decomposition yields very fine, high-surface-area oxide powders.

Homogeneity: The molecular-level mixing of components in the precursor complex ensures a highly homogeneous final product, which is crucial for mixed-metal oxides like ferrites or cobaltites.

When a complex containing a metal, 1,2-diethylhydrazine, and oxalate is heated, the hydrazine and oxalate act as a built-in fuel and oxidizer, respectively. The decomposition reaction is rapid and releases significant amounts of gas, which prevents the sintering of particles and results in a porous, nanostructured material. rsc.org This method has been used to create materials like γ-Fe₂O₃ and various ferrites from related hydrazine precursors. ias.ac.in The use of hydrazine derivatives as reducing agents is also a common strategy for producing metallic nanoparticles, such as silver colloids. orientjchem.org

Table 2: Thermal Decomposition Characteristics of Metal Salt Precursors

| Precursor Type | Decomposition Behavior | Product Characteristics | Reference |

|---|---|---|---|

| Metal Hydrazine Oxalates | Deflagration (self-sustained combustion) | Fine, porous metal oxides | ias.ac.in |

| Metal Hydrazine Nitrates/Perchlorates | Detonation (explosive) | Metal oxides (less controlled) | ias.ac.in |

| Metal Hydrazine Sulfates/Acetates | Decomposition (non-combustive) | Metal salts or oxides at higher temp. | ias.ac.in |

While hydrazine derivatives have been explored as nitrogen sources in chemical vapor deposition (CVD), particularly to replace ammonia (B1221849) in reactions with chlorosilanes, the specific use of this compound is not prominently documented in the synthesis of silicon carbonitride (SiCN) films. Research in this area has more commonly focused on hydrazinosilanes, which are compounds containing a direct silicon-nitrogen bond, as single-source precursors for SiCN and silicon nitride films at low temperatures. google.com These precursors are noted for being non-pyrophoric liquids or low-melting solids that can deposit films free of chlorine contamination. google.com The application of this compound itself for this purpose remains a speculative area, with no detailed research findings available in the searched literature.

Role in Catalysis and Reaction Rate Modulation

Extensive research into the applications of this compound in advanced chemical research has revealed no specific, documented roles in the field of catalysis or reaction rate modulation. A thorough review of scientific literature and chemical databases does not yield any studies where this particular compound is utilized as a catalyst, co-catalyst, or a modulator of reaction kinetics.

While related compounds, such as metal complexes of hydrazones and various transition metal oxalates, have been investigated for their catalytic properties, there is a notable absence of such research for this compound itself. Hydrazone complexes, for instance, have been explored for their catalytic activities in various organic transformations. Similarly, transition metal oxalate complexes are known to play a role in certain catalytic processes, sometimes acting as precursors to catalytically active species.

However, the specific combination of 1,2-diethylhydrazine and oxalic acid in the form of its oxalate salt has not been reported in the context of catalytic applications. The potential for 1,2-diethylhydrazine to act as a ligand in catalytically active metal complexes remains a theoretical possibility but is not substantiated by any published research findings. Likewise, no studies have been found that investigate the effect of this compound on modulating the rate of any chemical reactions.

Further research would be necessary to determine if this compound or its derivatives possess any catalytic activity or the ability to influence reaction rates.

Development of Advanced Analytical Methodologies for 1,2 Diethylhydrazine Oxalate

Chromatographic Separation Techniques for Trace Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 1,2-diethylhydrazine (B154525) oxalate (B1200264), which can dissociate into its constituent ions in solution, different chromatographic approaches can be employed for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. However, the high polarity of many nitrogen-containing compounds, including hydrazine (B178648) derivatives, can make separation by common reversed-phase HPLC challenging. mdpi.com To achieve adequate chromatographic retention and separation, alternative approaches like hydrophilic interaction liquid chromatography (HILIC) or derivatization methods are often employed. mdpi.com For instance, a combination of pre-column derivatization with 5-nitro-2-furaldehyde (B57684) and reversed-phase HPLC has been successfully used to determine various hydrazines. researchgate.net

For the oxalate component, HPLC coupled with an anion exchange column can be utilized to resolve the oxalate anion before quantification. mdpi.com A study on diethyl oxalate in workplace air used a C18 column with a mobile phase of acetonitrile (B52724) and water for separation, with detection at 210 nm. nih.gov

Table 1: Illustrative HPLC Method Parameters for Diethyl Oxalate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water |

| Detection | Diode-Array Detector (DAD) at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table is a composite example based on typical HPLC methodologies for related compounds. nih.gov

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While GC is considered a universal solution for separating a wide range of transformation products of hydrazine derivatives, the direct analysis of hydrazines can be problematic due to their polarity, potential for thermal degradation, and strong interaction with column materials. mdpi.comresearchgate.net These factors can lead to distorted peak shapes and poor separation efficiency. mdpi.com

To overcome these challenges, derivatization is a common strategy. This process converts the polar hydrazine into a more volatile and thermally stable derivative, making it amenable to GC analysis. researchgate.netnih.govacs.org Capillary columns, particularly those with polar stationary phases like polyethylene (B3416737) glycol, are preferred for their high efficiency in separating nitrogen-containing compounds. mdpi.com However, analyzing aqueous samples directly by GC is often avoided as water can damage the column and affect analytical stability. mdpi.com

Ion chromatography (IC) is the preferred method for determining ionic species like oxalate and the protonated form of hydrazine. thermofisher.com This technique separates ions based on their interaction with an ion-exchange resin.

For the hydrazine component, cation chromatography can separate protonated hydrazines. dtic.mil Detection can be accomplished using electrochemical detectors, which offer low detection limits by directly oxidizing the hydrazine at an electrode surface. dtic.mil IC methods have been developed to determine hydrazine and its derivatives in various matrices, including water and soil extracts. researchgate.netdtic.mil

Table 2: Ion Chromatography Systems for Hydrazine and Oxalate Analysis

| Component | Column Type | Detector | Typical Application |

|---|---|---|---|

| Oxalate | Anion Exchange (e.g., Dionex IonPac AS11-HC, AS19) mdpi.com | Suppressed Conductivity mdpi.comthermofisher.com | Quantification in beverages, biological samples, and industrial liquors. mdpi.comthermofisher.com |

| Hydrazine | Cation Exchange (e.g., Dionex IonPac CS16) thermofisher.com | Electrochemical / Pulsed Amperometric dtic.mil | Determination in environmental water samples. dtic.mil |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide a higher degree of selectivity and structural information, making them invaluable for comprehensive characterization.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. mdpi.comresearchgate.net It combines the separation power of GC with the definitive identification capabilities of MS. For hydrazine derivatives, GC-MS analysis often follows a derivatization step to improve volatility and chromatographic performance. researchgate.net

In a typical GC-MS setup, a capillary column separates the analytes before they enter the mass spectrometer. mdpi.com The mass spectrometer, often a triple quadrupole system, ionizes the molecules (commonly using electron ionization) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.com This technique has been successfully applied to identify dozens of transformation products of hydrazine compounds in soil and water samples. mdpi.com Furthermore, combining thermogravimetric analysis with mass spectrometry (TG-MS) can be used to study the thermal decomposition of metal oxalates by identifying the gases evolved at different temperatures. jeol.com

Table 3: Example GC-MS Parameters for Hydrazine Derivative Analysis

| Parameter | Condition |

|---|---|

| GC Column | HP-INNOWax fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film) mdpi.com |

| Injector Temperature | 240 °C mdpi.com |

| Ion Source Temperature | 230 °C mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mdpi.com |

This table presents typical GC-MS conditions used for the analysis of related hydrazine compounds. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing compounds in complex matrices due to its high sensitivity and selectivity. mdpi.com This technique is particularly well-suited for polar, non-volatile, and thermally labile compounds like hydrazine and oxalate, which may not be ideal for GC analysis. nih.govnih.gov

For the analysis of oxalate in biological fluids like plasma, a robust LC-MS/MS assay has been developed. nih.gov The method involves sample preparation, such as protein precipitation, followed by separation using liquid chromatography and detection by tandem mass spectrometry. nih.gov Isotope dilution, where a labeled internal standard (e.g., ¹³C₂-labeled oxalic acid) is added to the sample, is often used for accurate quantification. nih.govnih.gov Similarly, a sensitive HPLC-MS/MS method has been established for quantifying hydrazine in human urine, involving derivatization to enhance the analytical response. nih.gov These methods demonstrate excellent accuracy and precision, making them suitable for clinical and environmental applications. nih.govnih.gov

Advanced Spectrophotometric and Electrochemical Detection Systems

The development of sophisticated detection systems is critical for the analysis of 1,2-diethylhydrazine oxalate, especially at low concentrations. Spectrophotometric and electrochemical methods have shown considerable promise for the analysis of related hydrazine compounds and can be extrapolated for this specific analyte.

Spectrophotometric methods for hydrazines typically involve a derivatization step to produce a colored or fluorescent compound that can be measured. For instance, aldehydes such as p-dimethylaminobenzaldehyde and pentafluorobenzaldehyde (B1199891) are used to react with hydrazine and 1,1-dimethylhydrazine, forming products with distinct absorbance maxima. nih.gov While 1,2-disubstituted hydrazines like 1,2-diethylhydrazine cannot be derivatized with aldehydes in the same manner due to the absence of a free -NH2 group, alternative spectrophotometric approaches could be explored. nih.gov One potential avenue is the development of novel derivatizing agents that specifically react with the N-N bond or the secondary amine functionalities of 1,2-diethylhydrazine. Another approach could focus on the oxalate moiety, for which spectrophotometric methods exist, although this would not be specific to the diethylhydrazine portion of the molecule.

Electrochemical detection, on the other hand, offers a direct method for the analysis of hydrazines without the need for derivatization. nih.gov The electro-oxidation of methylhydrazines at a platinum electrode has been studied, revealing that these compounds undergo oxidation at specific potentials. utexas.edu For example, the oxidation of 1,2-dimethylhydrazine (B38074) involves an initial two-electron oxidation step. utexas.edu This principle can be applied to develop an electrochemical sensor for 1,2-diethylhydrazine. High-performance liquid chromatography (HPLC) coupled with an electrochemical detector (ED) has been successfully used for the analysis of other hydrazines in various samples, demonstrating the high sensitivity of this technique. nih.govnih.gov The electrochemical properties of 1,2-diethylhydrazine would need to be characterized to determine the optimal potential for its detection, ensuring high selectivity and sensitivity.

| Detection Method | Principle | Applicability to this compound | Reference |

| Spectrophotometry | Derivatization to form a chromophore or fluorophore. | Requires development of specific derivatizing agents for 1,2-disubstituted hydrazines. | nih.gov |

| Electrochemical Detection | Direct oxidation of the hydrazine moiety at an electrode surface. | Highly promising due to the direct nature of the analysis and high sensitivity demonstrated for related compounds. | nih.govutexas.edu |

Quantification Strategies in Diverse Research Matrices

The quantification of this compound in complex research matrices, such as biological fluids or environmental samples, presents a significant challenge due to the potential for interference from other components. Effective quantification strategies, therefore, rely on a combination of efficient sample preparation and highly selective analytical techniques.

For biological matrices like urine and plasma, sample preparation is a critical first step to remove interfering substances. nih.gov A common approach involves the precipitation of proteins using acids like trichloroacetic acid, followed by the extraction of lipids with organic solvents such as methylene (B1212753) chloride. nih.govnih.gov These steps help to clean up the sample and concentrate the analyte before instrumental analysis.

Following sample preparation, chromatographic techniques are typically employed for the separation and quantification of the target compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used methods for the analysis of hydrazines. nih.govnih.gov

GC methods, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), offer high sensitivity and specificity. nih.govnih.gov For volatile compounds like 1,2-diethylhydrazine, GC-MS would provide unequivocal identification and quantification.

HPLC, particularly when paired with an electrochemical detector (ED), is another powerful tool for the quantification of hydrazines that may not require derivatization. nih.govnih.gov This method has been shown to have very low detection limits for related compounds. nih.gov

The choice of the analytical method will depend on the specific research matrix, the required sensitivity, and the available instrumentation. Method validation, including the determination of parameters such as linearity, accuracy, precision, and recovery, is essential to ensure the reliability of the quantification data.

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit | Percent Recovery | Reference |

| GC/NPD | Urine | Derivatization with p-chlorobenzaldehyde | 0.05 µg/mL | Not Reported | nih.gov |

| GC/MS | Plasma, Liver Tissue | Derivatization with pentafluorobenzaldehyde | ≈20 nmol/mL | 103±9 | nih.gov |

| HPLC/ED | Urine, Plasma | Dilution with deionized water | 8 ng/sample | Not Reported | nih.gov |

| Spectrophotometry | Urine | Derivatization with vanillin | 0.065 µg/mL | 99.4-100 | nih.gov |

Note: The data in this table are for related hydrazine compounds (hydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine) and serve as an illustration of potential analytical performance for this compound.

Future Research Perspectives and Emerging Directions

Exploration of Photoinduced Reactivity and Photochemistry

The photoinduced behavior of 1,2-diethylhydrazine (B154525) oxalate (B1200264) remains a largely unexplored domain. However, the known photochemistry of related hydrazine (B178648) derivatives suggests a rich potential for investigation. Hydrazine compounds are known to undergo N-N bond cleavage upon exposure to light, a process that can be harnessed for various synthetic applications.

Future research could focus on the photolysis of 1,2-diethylhydrazine oxalate, both in solution and in the solid state. Key questions to be addressed would include the nature of the reactive intermediates generated upon photoexcitation and the final products of the photoreaction. Studies on simpler alkylhydrazines, such as dimethylhydrazine, have shown that photolysis can lead to the scission of a hydrogen atom as the primary step, followed by a cascade of reactions to yield a variety of products. unair.ac.idrsc.org

Furthermore, the development of photocatalytic systems to control the reactivity of this compound is a promising direction. For instance, visible-light photocatalysis using ruthenium(II) or iridium(III) complexes has been successfully employed for the cleavage of N-N bonds in aromatic hydrazines and hydrazides. bohrium.com Investigating similar catalytic systems for this compound could lead to the development of green and efficient methods for the synthesis of secondary amines and other valuable organic molecules. The oxalate counter-ion might also play a role in the photochemical process, potentially influencing the reaction pathway through its own light-absorbing properties or by acting as a proton source/sink.

Integration into Flow Chemistry Systems for Enhanced Synthesis

The synthesis of hydrazine derivatives can be hazardous, often involving toxic and potentially explosive reagents. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, offers a compelling alternative to traditional batch synthesis. nih.gov The integration of this compound synthesis into flow chemistry systems represents a significant area for future research.

Continuous flow processes could be developed for the synthesis of the parent compound, 1,2-diethylhydrazine, for example, through the deoxygenation of alcohols or the palladium-catalyzed cross-coupling of aryl chlorides with hydrazine. bohrium.complos.org The subsequent formation of the oxalate salt could also be integrated into a continuous process, allowing for a streamlined and safer production method. The use of flow reactors can minimize the accumulation of hazardous intermediates and allow for the use of reaction conditions that are difficult to manage in batch, such as high temperatures and pressures. rsc.orgnih.gov

Moreover, flow chemistry enables the efficient screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes to this compound and its derivatives. unair.ac.idacs.org This could facilitate the exploration of its use as a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Advanced Studies on Supramolecular Interactions and Self-Assembly

The structure of this compound is characterized by the presence of both a proton-donating cation (the 1,2-diethylhydrazinium ion) and a proton-accepting anion (the oxalate ion). This combination provides a strong driving force for the formation of extensive hydrogen bonding networks, leading to the self-assembly of well-defined supramolecular structures.

While the specific crystal structure of this compound has not been reported, studies on the related compound, dihydrazinium oxalate, reveal a complex three-dimensional network held together by N-H···O and N-H···N hydrogen bonds. bohrium.com In this structure, each oxalate ion is surrounded by six hydrazinium (B103819) ions, and the oxalate ions are linked end-to-end through these hydrogen bonds. bohrium.com It is highly probable that this compound would exhibit similar, yet distinct, supramolecular arrangements, with the ethyl groups influencing the packing and dimensionality of the resulting architecture.

Predictive Modeling and Machine Learning for Rational Design of Derivatives and Applications

Computational chemistry and machine learning are increasingly powerful tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive and costly experimental work. chemrxiv.orgresearchgate.netresearchgate.net These in silico approaches hold significant promise for exploring the chemical space around this compound and identifying derivatives with enhanced performance for specific applications.

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies could be employed to build predictive models for the biological activity or material properties of this compound derivatives. unair.ac.idbohrium.comrsc.org By correlating the structural features of a series of related compounds with their measured activities, these models can guide the design of new derivatives with improved potency or desired characteristics. For example, QSAR models have been successfully developed for various hydrazine derivatives to predict their anticancer, insecticidal, and enzyme inhibitory activities. unair.ac.idbohrium.comacs.org

Q & A

Q. How can conflicting data on genotoxicity between in vitro and in vivo models be resolved for 1,2-diethylhydrazine derivatives?

- Methodological Answer : Discrepancies often arise from metabolic activation differences. Use primary hepatocyte cultures (rat/mouse) for in vitro assays to mirror in vivo metabolism. Combine the Hepatocyte Primary Culture/DNA Repair Test with in vivo micronucleus assays to validate findings. Positive controls (e.g., ethyl methanesulfonate) and dose-response curves are essential .

- Data Note : In hepatocyte assays, 1,2-diethylhydrazine showed moderate DNA repair activity (1.5–2.0-fold over controls), while in vivo results were inconsistent due to detoxification pathways .

Q. What experimental designs are optimal for studying the carcinogenic mechanism of this compound?

- Methodological Answer : Subcutaneous administration in rodent models (e.g., Sprague-Dawley rats) at 20–50 mg/kg/week for 6–12 months allows observation of tumorigenesis. Track alkylation of DNA/RNA in target organs (liver, colon) via tritium-labeled compounds. Compare with non-carcinogenic analogs (e.g., 1,2-diethylhydrazine dicarboxalate) to isolate metabolic pathways .

- Data Note : Hepatectomy studies revealed that liver-mediated metabolism is critical for intestinal DNA alkylation, suggesting glucuronide conjugates as proximal carcinogens .

Q. How should researchers address analytical variability in oxalate quantification across studies?

- Methodological Answer : Standardize protocols using certified reference materials (CRMs) and cross-validate methods (e.g., ion chromatography vs. enzymatic assays). Account for matrix effects (e.g., pH, coexisting ions) by spiking recovery tests. Collaborative inter-laboratory studies improve reproducibility, as demonstrated in food oxalate research .

- Data Note : Inter-study variability for oxalate assays can exceed 20%, emphasizing the need for harmonized methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.